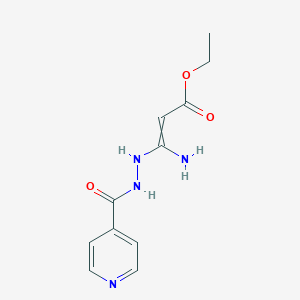

Ethyl 3-amino-3-(2-isonicotinoylhydrazino)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-amino-3-(2-isonicotinoylhydrazino)acrylate is a chemical compound with the molecular formula C11H14N4O3 . It contains a total of 32 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic primary amine, 1 N hydrazine, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-3-(2-isonicotinoylhydrazino)acrylate is characterized by several key features. It contains 32 total bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic primary amine, 1 N hydrazine, and 1 Pyridine .Physical And Chemical Properties Analysis

Ethyl 3-amino-3-(2-isonicotinoylhydrazino)acrylate has a molecular formula of C11H14N4O3, an average mass of 250.254 Da, and a monoisotopic mass of 250.106583 Da .Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly and Crystal Structure Analysis Ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a related compound to Ethyl 3-amino-3-(2-isonicotinoylhydrazino)acrylate, has been studied for its supramolecular assembly and crystal structure. This research involved characterizing the compound through various spectroscopic techniques and exploring its three-dimensional supramolecular network, which is stabilized by a combination of noncovalent interactions (Matos et al., 2016).

Polymerization and Material Properties Ethyl α-(aminomethyl)acrylate, another similar compound, has been utilized in polymerization studies. It has shown potential in creating pH/temperature-responsive materials, showcasing the versatility of such compounds in material science (Kohsaka et al., 2015).

Solvent-Free Synthesis of Derivatives Ethyl 3-dimethylamino acrylates have been used as starting materials in a solvent-free synthesis process. This research demonstrates the potential of such compounds in developing new derivatives under environmentally friendly conditions, using microwave irradiation (Meddad et al., 2001).

Synthesis and Fluorescence Behavior Research on acrylic monomer-bearing carbazole chromophores, which are structurally related to Ethyl 3-amino-3-(2-isonicotinoylhydrazino)acrylate, has been conducted. This includes synthesis and investigation into their photochemical behavior, contributing to the understanding of fluorescence and structural effects in acrylic monomers (Cui et al., 2000).

Crystallographic and Spectroscopic Studies The structural and spectral characteristics of ethyl 2-cyano-3-N,N-dimethyl amino acrylate have been extensively studied. This research highlights the importance of X-ray crystallography and quantum chemistry in understanding the molecular geometry and stability of such compounds (Gupta et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl (E)-3-amino-3-[2-(pyridine-4-carbonyl)hydrazinyl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-2-18-10(16)7-9(12)14-15-11(17)8-3-5-13-6-4-8/h3-7,14H,2,12H2,1H3,(H,15,17)/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAGMCBLBBBXQO-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(N)NNC(=O)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\N)/NNC(=O)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-3-(2-isonicotinoylhydrazino)acrylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)

![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)

![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)